molecular formula C45H47N5O6 B1446024 H-Phe-Phe-Phe-Phe-Phe-OH CAS No. 65757-10-0

H-Phe-Phe-Phe-Phe-Phe-OH

Cat. No.: B1446024
CAS No.: 65757-10-0
M. Wt: 753.9 g/mol
InChI Key: YQUHACPEXSVYDL-UHFFFAOYSA-N
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Description

H-Phe-Phe-Phe-Phe-Phe-OH is a pentapeptide composed of five phenylalanine molecules. Phenylalanine is an essential amino acid and a precursor for the amino acid tyrosine.

Biochemical Analysis

Biochemical Properties

H-Phe-Phe-Phe-Phe-Phe-OH plays a significant role in biochemical reactions due to its aromatic nature and ability to interact with various biomolecules. This peptide can form stable complexes with enzymes, proteins, and nucleic acids, influencing their activity and function. For instance, this compound has been shown to interact with DNA, potentially serving as a molecular probe . The interactions between this compound and biomolecules are primarily driven by hydrophobic and π-π stacking interactions, which stabilize the complexes formed.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the peptide’s interaction with DNA can modulate gene expression by altering the accessibility of transcription factors to their target sequences . Additionally, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby affecting their activity and the overall metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The peptide’s aromatic residues facilitate binding to nucleic acids and proteins through hydrophobic and π-π stacking interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by binding to DNA and altering the accessibility of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The peptide is relatively stable under physiological conditions, but it may degrade over extended periods, leading to changes in its activity and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, although the extent of these effects may diminish as the peptide degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the peptide may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Excessive doses of this compound may result in toxic or adverse effects, such as enzyme inhibition or disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The peptide can influence the activity of enzymes involved in amino acid metabolism, potentially altering the levels of key metabolites and affecting overall metabolic homeostasis . Additionally, this compound may interact with cofactors such as tetrahydrobiopterin, which plays a role in phenylalanine metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the peptide’s localization to specific cellular compartments, where it can exert its effects on cellular processes. The distribution of this compound within cells is influenced by its hydrophobic nature, which allows it to associate with lipid membranes and other hydrophobic regions .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can affect its activity and function. The peptide may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and influence gene expression . Additionally, the peptide’s hydrophobic nature allows it to associate with lipid membranes, potentially affecting membrane-associated processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Phe-Phe-Phe-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

H-Phe-Phe-Phe-Phe-Phe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Phe-Phe-Phe-Phe-Phe-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Phe-Phe-Phe-Phe-Phe-OH is unique due to its longer peptide chain, which enhances its ability to form stable nanostructures. This increased stability makes it particularly useful in applications requiring robust and durable materials .

Properties

IUPAC Name

2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H47N5O6/c46-36(26-31-16-6-1-7-17-31)41(51)47-37(27-32-18-8-2-9-19-32)42(52)48-38(28-33-20-10-3-11-21-33)43(53)49-39(29-34-22-12-4-13-23-34)44(54)50-40(45(55)56)30-35-24-14-5-15-25-35/h1-25,36-40H,26-30,46H2,(H,47,51)(H,48,52)(H,49,53)(H,50,54)(H,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUHACPEXSVYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H47N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409359
Record name Penta-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

753.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65757-10-0
Record name Penta-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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